tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate
Description
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)9(7-12-6)13-10(14)15-11(3,4)5/h8-9,12H,7H2,1-6H3,(H,13,14) |
InChI Key |
PPPWGYOTGNISTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Deprotection and In-Situ Coupling
A method derived from Carfilzomib synthesis highlights boc-deprotection followed by coupling, which can be modified for the target compound:
- Step 1 : Deprotection of a boc-protected precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C.
- Step 2 : In-situ coupling with a secondary amine (e.g., methylamine) using HOBt (hydroxybenzotriazole) and BOP reagent in dimethylformamide (DMF).
- Key Conditions :
Chiral Dihydroxylation and Protection
While primarily used for epoxyketone synthesis, this method can be adapted for stereoselective carbamate formation:
- Step 1 : Dihydroxylation of a ketoalkene intermediate using AD-mix-β in a t-butanol/water solvent system.
- Step 2 : Protection of hydroxyl groups with acetyl or tert-butyl groups.
- Key Conditions :
- Temperature: 0–5°C for dihydroxylation.
- Stereoinduction: >95% enantiomeric excess (ee) achievable with AD-mix-β.
Comparative Analysis of Methods
Industrial-Scale Considerations
- Continuous Flow Reactors : Optimized for boc-protection/deprotection steps to enhance throughput.
- Solvent Systems : Dichloromethane and DMF are preferred for solubility, while methanol/water mixtures aid in crystallization.
- Purification : Recrystallization from methanol/methyl tert-butyl ether (MTBE) yields high-purity product (>99.5%).
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (critical for anhydride stability) | Prevents side reactions |
| Coupling Agent | HOBt/BOP (1.5–2.0 eq) | Enhances amide bond formation |
| Solvent Polarity | Low (e.g., ethyl acetate) | Improves anhydride stability |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: Industrially, the compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, functional, and application-based differences between tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate and related compounds.
Table 1: Structural and Functional Comparison of Carbamates and Amines
Key Comparative Insights:
Functional Group Diversity: The target compound’s secondary aliphatic amine contrasts with the primary aromatic amine in tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate . This difference impacts reactivity: aliphatic amines are more nucleophilic, favoring alkylation or acylation, whereas aromatic amines participate in electrophilic substitution. The Boc group in all carbamates enhances stability during synthesis, but its steric bulk may hinder reactions in crowded environments compared to smaller protecting groups (e.g., acetyl) .
The hydroxypropan group in (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate introduces additional hydrogen-bonding capacity, which may explain its utility in high-resolution crystallographic studies .
Applications: Pharmaceuticals: The target compound’s aliphatic chain and secondary amine may make it suitable for synthesizing peptide mimetics or kinase inhibitors, whereas aromatic analogs (e.g., tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) are more likely used in aryl-containing drug candidates .
Synthetic Flexibility :
- The branched alkyl chain in the target compound could impede crystallization compared to linear analogs, necessitating modified purification protocols. In contrast, biphenyl-containing derivatives (e.g., compound) may form stable crystals via π-π stacking, aiding in structural characterization .
Biological Activity
tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate , a member of the carbamate class, is a compound with notable biological activity and potential applications in pharmacology and organic synthesis. Its unique structural properties enable interactions with various biological targets, influencing enzyme activities and receptor signaling pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula for this compound is . The compound features a tert-butyl group, a carbamate functional group, and a methylamino component. These structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.30 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate enzyme activities, potentially leading to alterations in metabolic pathways. The compound has been studied for its ability to inhibit or activate various biological targets, which is crucial for drug development.
Enzyme Interactions
Studies have shown that this compound can influence several enzymatic processes:
- Inhibition of Enzymes : It has been documented to inhibit certain enzymes involved in metabolic pathways, which may have therapeutic implications.
- Activation of Receptors : The compound interacts with specific receptors, potentially altering signaling cascades within cells.
Case Studies
- Enzyme Modulation Study : A study evaluated the effects of this compound on glycogen synthase kinase 3 (GSK-3). Results demonstrated that the compound exhibited inhibitory effects on GSK-3 activity, suggesting its potential as a therapeutic agent in conditions like diabetes and neurodegenerative diseases.
- Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of this compound in vivo. It was found to have a half-life of approximately 3 hours in rat models, with significant metabolic stability observed during testing.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the carbamate structure could enhance or diminish its biological efficacy.
| Modification | Biological Activity Change |
|---|---|
| Methyl group addition | Increased potency |
| Ethyl group addition | Decreased potency |
- Toxicological Studies : Toxicity assessments indicated low cytotoxicity levels at therapeutic concentrations, making it a promising candidate for further drug development.
Pharmaceutical Development
Due to its unique structure and biological properties, this compound is being explored for use in developing new pharmacological agents targeting metabolic disorders and neurological conditions.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing various other biologically active molecules. Its reactivity allows for modifications that can lead to the development of new drugs or agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
